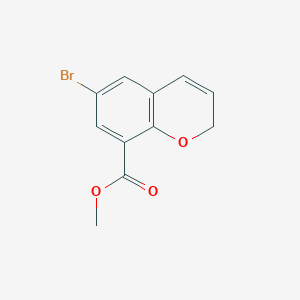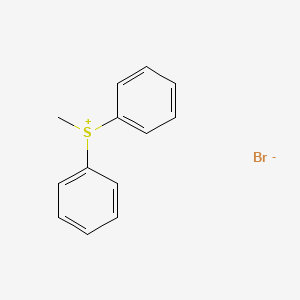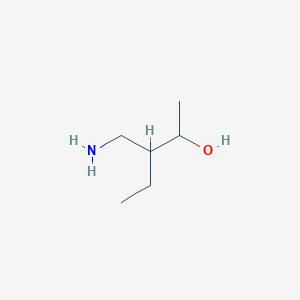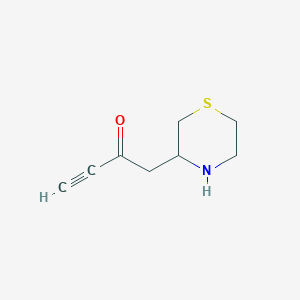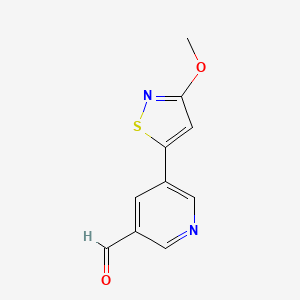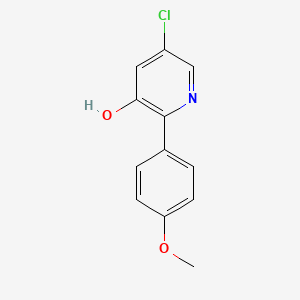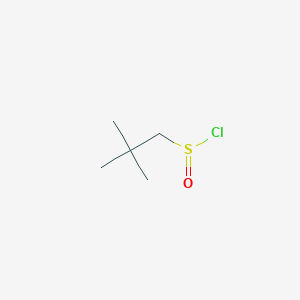
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound that features a unique combination of a dimethoxyphenyl group and an iodomethyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxolane ring or the aromatic ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane lies in the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H17IO3 |
|---|---|
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
(2R,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
QYYRUAJTLBZELG-WDEREUQCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2C[C@@H](OC2)CI)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(OC2)CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




